N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C22H19N5O6 and its molecular weight is 449.423. The purity is usually 95%.
The exact mass of the compound 2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a triazolo-pyrazinyl acetamide. Its molecular formula is C20H22N4O4, indicating the presence of multiple functional groups that may contribute to its biological activity.
1. Enzyme Inhibition
Research has demonstrated that derivatives of benzodioxin compounds exhibit notable enzyme inhibitory activities. For instance, compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide have been tested against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively. The inhibition of these enzymes suggests potential therapeutic applications in managing these conditions .
Enzyme | Inhibitory Activity | Reference |
---|---|---|
α-glucosidase | Significant inhibition | |
Acetylcholinesterase | Moderate inhibition |
2. Antimicrobial Activity
The biological activity of benzodioxin derivatives has also been evaluated for antimicrobial properties. Compounds with similar structural features have shown effectiveness against various bacterial strains. While specific data on this compound remains limited, the general trend indicates that modifications in the benzodioxin structure can enhance antimicrobial potency .
3. Anticancer Potential
Emerging studies suggest that compounds containing the benzodioxin moiety may exhibit anticancer properties. The mechanism often involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells. Although direct studies on this specific compound are scarce, related compounds have demonstrated cytotoxic effects against various cancer cell lines .
Case Study 1: Enzyme Inhibition in Diabetes Management
A study focused on synthesizing sulfonamide derivatives from benzodioxin highlighted their potential as α-glucosidase inhibitors. The synthesized compounds showed promising results in vitro, indicating their capability to lower blood glucose levels by delaying carbohydrate digestion . This aligns with the expected activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide.
Case Study 2: Antimicrobial Efficacy
Another investigation into similar benzodioxin structures evaluated their effectiveness against Mycobacterium tuberculosis and other pathogens. The results revealed significant inhibitory concentrations for several derivatives, suggesting a potential pathway for developing new antimicrobial agents .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O6/c1-30-15-3-2-4-16(12-15)33-21-20-25-27(22(29)26(20)8-7-23-21)13-19(28)24-14-5-6-17-18(11-14)32-10-9-31-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSSSPUWYVMUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.